

Virucidal Efficacy of Wofasteril Against Non-Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Wofasteril
Cat. No.:	B1220858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the virucidal efficacy of **Wofasteril**, a peracetic acid-based disinfectant, against non-enveloped viruses. Due to the limited availability of specific quantitative data for the **Wofasteril** product line, this guide synthesizes information on its active ingredient, peracetic acid, and outlines the standardized European testing methodologies used to determine virucidal activity.

Introduction to Wofasteril and Non-Enveloped Viruses

Wofasteril is a broad-spectrum disinfectant with peracetic acid as its primary active ingredient. [1][2] It is recognized for its bactericidal, mycobactericidal, fungicidal, sporicidal, and virucidal properties.[1] Non-enveloped viruses, lacking a lipid envelope, are generally more resistant to disinfectants than their enveloped counterparts.[3] Key examples of non-enveloped viruses of significant concern in healthcare and research settings include Adenovirus, Norovirus, Poliovirus, and Rotavirus.

The virucidal action of peracetic acid is primarily attributed to its high oxidative potential, which leads to the denaturation of viral capsid proteins and the disruption of other essential viral components.[4]

Quantitative Virucidal Efficacy of Peracetic Acid

The following tables summarize the virucidal efficacy of peracetic acid against common non-enveloped viruses based on available scientific literature. These values are indicative of the performance of the active ingredient in **Wofasteril**. Efficacy is typically measured as a logarithmic (log) reduction in viral titer. A 4-log reduction, equivalent to 99.99% inactivation, is the common standard for demonstrating virucidal activity in European norms.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: Virucidal Efficacy of Peracetic Acid against Adenovirus

Concentration of Peracetic Acid	Contact Time	Log Reduction	Test Method Reference
400 ppm (0.04%)	10 minutes	≥ 4	Carrier Assay
1500 ppm (0.15%)	5 minutes	≥ 4	Suspension Test (EN 14476)

Table 2: Virucidal Efficacy of Peracetic Acid against Murine Norovirus (MNV) - Surrogate for Human Norovirus

Concentration of Peracetic Acid	Contact Time	Log Reduction	Test Method Reference
1000 ppm (0.1%)	10 minutes	≥ 4	Carrier Assay
1500 ppm (0.15%)	5 minutes	≥ 4	Suspension Test (EN 14476)

Table 3: Virucidal Efficacy of Peracetic Acid against Poliovirus

Concentration of Peracetic Acid	Contact Time	Log Reduction	Test Method Reference
1000 ppm (0.1%)	10 minutes	< 4 (Incomplete Inactivation)	Carrier Assay
1500 ppm (0.15%)	15 minutes	≥ 4	Suspension Test (EN 14476)
0.2% (2000 ppm)	5 minutes	≥ 4	Suspension Test

Table 4: Virucidal Efficacy of Peracetic Acid against Rotavirus

Concentration of Peracetic Acid	Contact Time	Log Reduction	Test Method Reference
Not specified	Not specified	Effective	General Claim

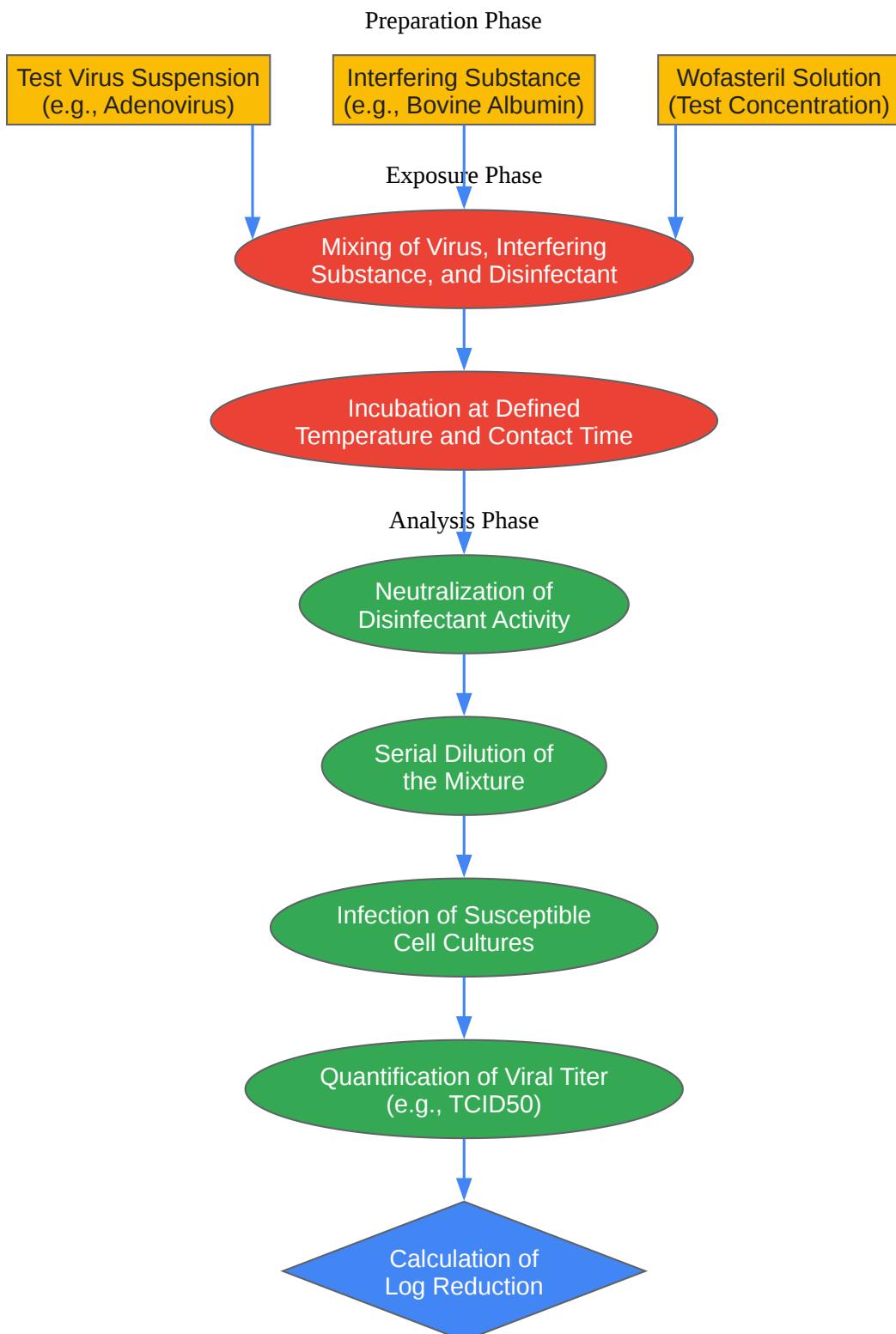
Note: The efficacy of **Wofasteril** products may vary depending on their specific formulation. The data above is for the active ingredient, peracetic acid.

Experimental Protocols for Virucidal Efficacy Testing

The standard methodology for evaluating the virucidal efficacy of disinfectants in Europe is outlined in the EN 14476 standard. This quantitative suspension test is a phased approach to assess activity against a panel of viruses.

Principle of the EN 14476 Quantitative Suspension Test

A sample of the disinfectant at a specified concentration is brought into contact with a suspension of the test virus under controlled conditions, including a defined contact time and temperature, and in the presence of an interfering substance (simulating clean or dirty conditions). At the end of the contact time, the virucidal activity is neutralized, and the remaining infectious virus is quantified using a suitable cell culture-based assay. The reduction in viral titer is then calculated.

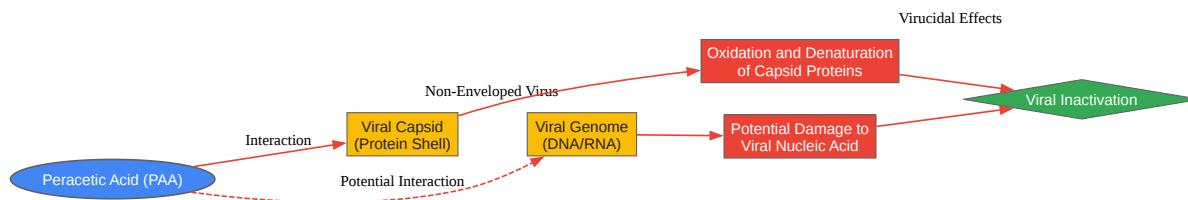

Test Viruses for Non-Enveloped Virus Claims

To claim full virucidal activity against non-enveloped viruses, a disinfectant must demonstrate efficacy against:

- Poliovirus type 1: A highly resistant picornavirus.[[7](#)][[8](#)]
- Adenovirus type 5: A representative of non-enveloped DNA viruses.[[7](#)][[8](#)]
- Murine Norovirus: A surrogate for human noroviruses.[[7](#)]

Experimental Workflow

The following diagram illustrates the general workflow for the EN 14476 quantitative suspension test.



[Click to download full resolution via product page](#)

Caption: Workflow for EN 14476 Virucidal Suspension Test.

Mechanism of Action of Peracetic Acid on Non-Enveloped Viruses

The virucidal activity of peracetic acid, the active component of **Wofasteril**, is a result of its strong oxidizing properties. The proposed mechanism of action against non-enveloped viruses involves several key interactions at the molecular level.

[Click to download full resolution via product page](#)

Caption: Mechanism of Peracetic Acid Virucidal Action.

The primary target of peracetic acid is the proteinaceous capsid of non-enveloped viruses. The oxidative action of peracetic acid disrupts the tertiary structure of the capsid proteins, leading to a loss of their function. This can prevent the virus from attaching to and entering host cells. Additionally, while the primary mode of action is on the capsid, the high reactivity of peracetic acid may also lead to damage of the viral genome.

Conclusion

Wofasteril, as a peracetic acid-based disinfectant, is expected to exhibit robust virucidal activity against a broad range of non-enveloped viruses. While specific efficacy data for the **Wofasteril** brand is not readily available in the public domain, the extensive body of research on peracetic acid demonstrates its effectiveness against challenging non-enveloped viruses such as Adenovirus, Murine Norovirus, and Poliovirus. The standardized testing protocols, such as EN 14476, provide a reliable framework for validating these virucidal claims. For mission-

critical applications, it is recommended to consult directly with the manufacturer, Kesla Hygiene AG, for specific test reports and data sheets related to **Wofasteril**'s performance against non-enveloped viruses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wofasteril® - KESLA HYGIENE AG [kesla.de]
- 2. kesla.de [kesla.de]
- 3. swissatest.ch [swissatest.ch]
- 4. Wofasteril® SC - KESLA HYGIENE AG [kesla.de]
- 5. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]
- 7. contecinc.com [contecinc.com]
- 8. Virucidal efficacy and virucidal inactivation studies - Eurofins Scientific [eurofins.com]
- To cite this document: BenchChem. [Virucidal Efficacy of Wofasteril Against Non-Enveloped Viruses: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220858#virucidal-efficacy-of-wofasteril-against-non-enveloped-viruses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com